molecular formula C10H13Cl2N3 B2602592 8-(Hydrazinylmethyl)quinoline dihydrochloride CAS No. 1170295-23-4

8-(Hydrazinylmethyl)quinoline dihydrochloride

Cat. No.: B2602592
CAS No.: 1170295-23-4
M. Wt: 246.14
InChI Key: BGFFTVHHDKRGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring with a hydrazinylmethyl group attached . The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents

    Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline have shown potential as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their usefulness in developing new antimicrobial therapies (Holla et al., 2006).

  • Antioxidant Evaluation

    Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized and evaluated for their antibacterial and antioxidant activities. Certain compounds within this series displayed potent antibacterial and antioxidant properties, indicating their potential for therapeutic applications (Jayanna et al., 2013).

  • Chemical Reactivity and Molecular Structures

    The reactivity of arylhydrazinium chlorides with 2-chloroquinoline-3-carbaldehydes was studied, leading to the synthesis of hydrazones and pyrazolo[3,4-b]quinolines with diverse biological activities. These compounds' molecular and supramolecular structures were determined, highlighting their potential in medicinal chemistry (Kumara et al., 2016).

  • Herbicidal Potential

    The synthesis of 8-methoxyquinoline-5-amino acetic acid and its evaluation for herbicidal activity demonstrated the compound's efficacy in controlling weeds. This research suggests the potential of quinoline derivatives in agricultural applications (A. E. et al., 2015).

  • Antitumor Activity

    New pyrazole, triazole, and thiazolidine-pyrimido[4,5-b]quinoline derivatives were synthesized and screened for their antitumor activity. Some of these compounds exhibited potent antitumor effects, highlighting the quinoline derivatives' potential in developing new cancer therapies (Abu‐Hashem & Aly, 2012).

Properties

IUPAC Name

quinolin-8-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6,13H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFFTVHHDKRGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CNN)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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